Thymine acyclonucleoside

Description

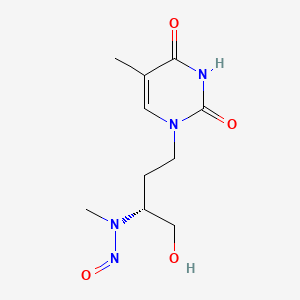

Structure

3D Structure

Properties

CAS No. |

131652-75-0 |

|---|---|

Molecular Formula |

C10H16N4O4 |

Molecular Weight |

256.26 g/mol |

IUPAC Name |

N-[(2R)-1-hydroxy-4-(5-methyl-2,4-dioxopyrimidin-1-yl)butan-2-yl]-N-methylnitrous amide |

InChI |

InChI=1S/C10H16N4O4/c1-7-5-14(10(17)11-9(7)16)4-3-8(6-15)13(2)12-18/h5,8,15H,3-4,6H2,1-2H3,(H,11,16,17)/t8-/m1/s1 |

InChI Key |

NKWZSGNZYYSZCG-MRVPVSSYSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)CC[C@H](CO)N(C)N=O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)CCC(CO)N(C)N=O |

Origin of Product |

United States |

Synthetic Methodologies for Thymine Acyclonucleoside Derivatives

General Synthetic Strategies for Acyclic Nucleoside Scaffolds

The construction of the acyclic nucleoside framework predominantly relies on the formation of a stable bond between the thymine (B56734) heterocycle and a functionalized acyclic side chain. Key strategies include N-alkylation and the development of one-pot procedures for efficiency.

N-Alkylation and Related Coupling Reactions

N-alkylation is a foundational method for synthesizing thymine acyclonucleosides. This approach involves the direct attachment of an acyclic side chain to one of the nitrogen atoms of the thymine ring. The regioselectivity of this reaction, specifically targeting the N-1 position, is a critical challenge. ijstr.org

Several coupling agents and catalytic systems have been developed to facilitate this reaction and improve yields and regioselectivity. For instance, the use of potassium carbonate (K2CO3) supported on natural phosphate (B84403) has been shown to be an effective catalyst for the N-alkylation of thymine with agents like bromoacetaldehyde (B98955) diethyl acetal. researchgate.net This heterogeneous catalysis approach offers advantages in terms of ease of workup and catalyst recyclability. researchgate.net Other methods employ cesium iodide or zinc iodide as coupling agents to promote efficient N-alkylation of pyrimidine (B1678525) bases. tandfonline.com

The Mitsunobu reaction provides another route for N-alkylation, particularly for the synthesis of chiral acyclic thymine nucleoside analogues from protected chiral triols. researchgate.net Michael addition reactions have also been successfully employed, such as the reaction of thymine with acryloylferrocene to produce ferrocenyl-thymine conjugates. researchgate.net Additionally, phase-transfer catalysis has been utilized for the N-1 alkylation of thymine with diethyl ethynyl (B1212043) phosphonate (B1237965), leading to the formation of both Z and E isomers of phosphonoalkenyl acyclonucleosides. mdpi.comresearchgate.net

Table 1: Comparison of N-Alkylation Methods for Thymine Acyclonucleoside Synthesis

| Method | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Heterogeneous Catalysis | Bromoacetaldehyde diethyl acetal, K2CO3 on natural phosphate | Efficient, recyclable catalyst, good yields. | researchgate.net |

| Coupling Agent-Mediated | Cesium Iodide or Zinc Iodide | Efficient synthesis by N-alkylation. | tandfonline.com |

| Mitsunobu Reaction | Protected chiral triols | Synthesis of chiral acyclic analogues. | researchgate.net |

| Michael Addition | Acryloylferrocene | Synthesis of ferrocenyl-thymine conjugates. | researchgate.net |

| Phase-Transfer Catalysis | Diethyl ethynyl phosphonate, K2CO3 | Formation of Z and E phosphonoalkenyl isomers. | mdpi.comresearchgate.net |

One-Pot Synthetic Procedures

To enhance synthetic efficiency, one-pot procedures that combine multiple reaction steps without the isolation of intermediates have been developed. These methods are attractive due to their reduced reaction times, solvent usage, and purification efforts.

A notable one-pot synthesis involves the use of iodotrimethylsilane, which catalyzes both the introduction of the acyclic chain and its potential migration to the desired nitrogen atom of the nucleobase. tandfonline.com Another approach utilizes natural phosphate doped with iodine or potassium iodide as a catalyst for the direct and regioselective synthesis of acyclonucleosides. researchgate.net Furthermore, a one-pot method based on the reaction of silylated pyrimidine bases with iodomethyl [(trimethylsilyl)oxy]ethyl ether, generated in situ from 1,3-dioxolane (B20135) and iodotrimethylsilane, has been reported. researchgate.net The copper(I)-catalyzed 1,3-dipolar cycloaddition, often referred to as "click chemistry," has also been employed in a one-pot fashion to synthesize 1,2,3-triazole derivatives of thymine. researchgate.netmdpi.com

Biocatalytic and Chemoenzymatic Approaches

Biocatalysis offers a powerful and stereoselective alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high specificity under mild conditions, which is particularly advantageous for the synthesis of chiral molecules.

Utilization of DHAP-Dependent Aldolases

Dihydroxyacetone phosphate (DHAP)-dependent aldolases are a key class of enzymes used in the synthesis of chiral acyclic nucleosides. mdpi.comnih.gov These enzymes catalyze the aldol (B89426) addition of DHAP to an aldehyde, creating two new stereocenters with high control. mdpi.comnih.govnih.gov This reaction is central to a chemoenzymatic strategy where a nucleobase is first chemically N-alkylated to introduce an aldehyde-functionalized side chain. researchgate.net This intermediate then serves as an acceptor substrate for the aldolase (B8822740). mdpi.comnih.gov

Three main DHAP-dependent aldolases have been utilized for this purpose:

Fructose-1,6-bisphosphate aldolase (RAMA) from rabbit muscle. mdpi.comnih.gov

Rhamnulose-1-phosphate aldolase from Thermotoga maritima. mdpi.comnih.gov

Fuculose-1-phosphate aldolase from Escherichia coli. mdpi.comnih.gov

These enzymes have been successfully used with aldehyde derivatives of thymine to produce novel acyclic nucleoside analogues with conversion yields reported to be between 70% and 90%. mdpi.comnih.gov The stereochemical outcome of the reaction is dependent on the specific aldolase used, allowing for the generation of a diverse range of stereoisomers. mdpi.com

Table 2: DHAP-Dependent Aldolases in this compound Synthesis

| Enzyme | Source Organism | Key Feature | Reference |

|---|---|---|---|

| Fructose-1,6-bisphosphate aldolase | Rabbit Muscle | Used as a biocatalyst for aldol addition. | mdpi.comnih.gov |

| Rhamnulose-1-phosphate aldolase | Thermotoga maritima | A thermophilic enzyme used for stereoselective C-C bond formation. | mdpi.comnih.gov |

| Fuculose-1-phosphate aldolase | Escherichia coli | Generates products with complementary stereochemistry. | mdpi.comnih.gov |

Regioselective Synthesis of this compound Analogues

A significant challenge in the synthesis of thymine acyclonucleosides is achieving regioselectivity, as alkylation can potentially occur at different positions on the pyrimidine ring. ijstr.org Research has focused on developing methods that favor alkylation at the desired N-1 position over the N-3 position.

Iodotrimethylsilane has been shown to not only catalyze the introduction of an acyclic chain but also its migration, for example, from an initial S-alkylation product to the N-1 position in 2-thiothymine. tandfonline.com In the synthesis of phosphonoalkenyl acyclonucleosides, the N-1 alkylation of thymine is first achieved, followed by a second alkylation at the N-3 position using potassium carbonate in DMF to introduce a different group. mdpi.com This stepwise approach allows for the synthesis of bis-alkylated derivatives. mdpi.com

Prebiotic Chemistry and Abiotic Synthesis Pathways

The study of prebiotic chemistry explores the potential non-biological origins of life's building blocks, including nucleosides. Formamide (B127407) (NH₂CHO) has been identified as a promising starting material for the prebiotic synthesis of a variety of biologically relevant molecules. pnas.org

It has been reported that thymine and acyclonucleosides can be formed in acceptable yields from formamide in the presence of a titanium dioxide (TiO₂) catalyst. nih.govacs.org This is significant because the formation of thymine under simulated prebiotic conditions is notoriously difficult. pnas.org The synthesis is proposed to occur through the in-situ generation of formaldehyde (B43269) from the degradation of formamide, which then reacts with uracil (B121893) to form 5-hydroxymethyluracil, an intermediate that rearranges to thymine. pnas.org Meteorite-catalyzed reactions have also been investigated, where proton irradiation of formamide in the presence of meteorite samples can produce nucleobases, including thymine. pnas.org These findings suggest plausible pathways for the abiotic formation of thymine acyclonucleosides on early Earth. nih.govacs.org

Design and Synthesis of Modified this compound Derivatives

The modification of the acyclic side chain or the thymine base itself allows for the creation of a vast array of derivatives with tailored characteristics. These synthetic efforts are aimed at exploring new chemical spaces and generating compounds for further investigation.

Thio-Derived Analogues

Thio-derived acyclonucleosides, where an oxygen atom is replaced by sulfur, represent an important class of analogues. A common synthetic route involves a Michael addition reaction, followed by conversion to a hydrazide and subsequent reaction to form a thiourea (B124793) derivative. researchgate.net

The synthesis can be initiated by refluxing thymine with ethyl acrylate (B77674) in the presence of sodium metal and ethanol (B145695) to produce 3-(thymine-1-yl)propionic acid ethylester. researchgate.net This ester is then converted into the corresponding hydrazide by refluxing with hydrazine (B178648) hydrate. The final thiourea or N-benzoylthiourea derivatives are obtained by reacting the hydrazide with an appropriate isothiocyanate. researchgate.net

Table 1: Synthesis and Spectroscopic Data for a Thio-Derived this compound Analogue

| Compound Name | Synthetic Steps | Key FT-IR Peaks (cm⁻¹) | Key ¹³C NMR Signals (ppm) |

|---|---|---|---|

| N-(2-(3-(Thymin-1-yl)propanoyl)hydrazinecarbonothioyl)benzamide | 1. Michael addition of thymine to ethyl acrylate. 2. Hydrazinolysis to form hydrazide. 3. Reaction with benzoyl isothiocyanate. | 3409, 3102 (N-H); 1701 (C=O, amide); 1667 (C=N); 1242 (C=S) | 150.8-176.1 (C=O); 181.4-184.9 (C=S) |

Data sourced from a study on adenine, thymine, and uracil thio-derived acyclonucleosides. researchgate.net

Fluorinated Analogues

The introduction of fluorine into the acyclic side chain can significantly alter the molecule's properties. The synthesis of fluorinated thymine acyclonucleosides is often achieved through a convergent approach, where a pre-fluorinated side chain is coupled with the nucleobase. mdpi.comnih.gov

One established method begins with a commercially available fluorinated diol, such as 2,2,3,3-tetrafluoro-1,4-butanediol. nih.gov The synthesis proceeds through the following steps:

Monoprotection: One hydroxyl group of the diol is protected, for example, with a tert-butyldiphenylsilyl (TBDPS) group. nih.gov

Activation: The remaining free hydroxyl group is converted into a good leaving group, typically a triflate (Tf), by reaction with triflic anhydride (B1165640) (Tf₂O). nih.gov

Nucleophilic Substitution: The triflate intermediate is reacted with a protected thymine, such as N³-benzoyl-thymine, in the presence of a base like cesium carbonate (Cs₂CO₃), to form the N-C bond. nih.gov

Deprotection: The protecting groups on the nucleobase (e.g., benzoyl) and the side chain (e.g., TBDPS) are removed in subsequent steps to yield the final fluorinated acyclonucleoside. nih.gov For instance, the benzoyl group can be removed with ammonia (B1221849) in methanol, and the TBDPS group with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov

Table 2: Example Synthesis of a Fluorinated this compound

| Starting Materials | Key Reagents | Intermediate Product | Yield Range |

|---|---|---|---|

| 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol, N³-Benzoyl-thymine | 1. TBDPSCl, Imidazole 2. Tf₂O, Pyridine 3. Cs₂CO₃, DMF | 3-Benzoyl-1-(5-((tert-butyldiphenylsilyl)oxy)-2,2,3,3,4,4-hexafluoropentyl)-5-methylpyrimidine-2,4(1H,3H)-dione | 35-92% (for coupling step) |

Data adapted from the synthesis of various fluorinated acyclonucleosides. nih.gov

Carboxylated Analogues

Carboxylated acyclonucleosides are a class of derivatives that incorporate one or more carboxylic acid groups into the acyclic chain. These are typically synthesized by coupling a nucleobase-acetic acid derivative with an amino acid ester or a related amine, followed by hydrolysis. nih.govmdpi.com

For thymine derivatives, the synthesis can start from the known thymine-1-acetic acid. The general procedure is as follows:

Coupling Reaction: Thymine-1-acetic acid is coupled with a suitable amine, such as an amino acid ester (e.g., glycine (B1666218) ethyl ester) or a protected amino alcohol, using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). mdpi.com

Hydrolysis/Deprotection: The resulting ester or protected intermediate is then treated to unmask the carboxylic acid and any other functional groups. Ester hydrolysis is typically achieved with aqueous base (e.g., NaOH), while protecting groups like tert-butyloxycarbonyl (Boc) are removed with acid (e.g., trifluoroacetic acid, TFA). mdpi.com

Increasing the number of carboxylic acid groups can be achieved by using starting materials like diethyl iminodiacetate (B1231623) for the coupling step, which leads to a di-acid derivative after hydrolysis. mdpi.com

Ferrocenyl Conjugates

The conjugation of a ferrocenyl moiety to a this compound introduces a redox-active organometallic component. A key synthetic strategy for achieving this is the Michael addition reaction. researchgate.net

In this approach, thymine acts as the Michael donor, and a ferrocene (B1249389) derivative, such as acryloylferrocene, serves as the Michael acceptor. The reaction between thymine and acryloylferrocene, often catalyzed by a base, yields a ferrocenyl-thymine conjugate with a carbonyl group in the acyclic chain. researchgate.net This ketone can be subsequently reduced to a hydroxyl group using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to furnish the final ferrocenyl acyclonucleoside. researchgate.net The structure of the resulting nucleoside can be unambiguously confirmed by X-ray crystal structure analysis. researchgate.net

Table 3: Synthesis of Ferrocenyl-Thymine Acyclonucleoside

| Reaction Type | Michael Donor | Michael Acceptor | Intermediate Product | Final Product (after reduction) |

|---|---|---|---|---|

| Michael Addition | Thymine | Acryloylferrocene | Ferrocenyl-thymine conjugate (with carbonyl) | Ferrocenyl-thymine acyclonucleoside (with hydroxyl) |

Information sourced from studies on ferrocenyl-thymine conjugates. researchgate.netresearchgate.net

Acyclic Nucleoside Libraries and Combinatorial Synthesis

To efficiently explore the chemical diversity of acyclic nucleosides, combinatorial and parallel synthesis techniques are employed to create large libraries of related compounds. acs.orgnih.gov Solution-phase parallel synthesis is a powerful method for this purpose. acs.org

A representative strategy for building a library of this compound derivatives involves:

Scaffold Synthesis: Preparation of a key intermediate, such as (thymin-1-yl)acetic acid. acs.orgnih.gov

Parallel Amide Coupling: The thymine-acetic acid scaffold is reacted with a diverse set of amines in a parallel format, for instance, using 24-well reaction blocks. The amide bond formation is facilitated by a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). acs.org

Automated Purification: The resulting library of crude products is then purified using automated systems with pre-packed silica (B1680970) gel columns. acs.org

This high-throughput approach allows for the rapid generation of a large number of distinct acyclic nucleoside N-acetamide analogues from a common thymine precursor, where the diversity originates from the varied amine building blocks used in the coupling step. acs.orgnih.gov

Molecular Mechanisms of Action of Thymine Acyclonucleoside Derivatives

Antiviral Mechanisms

The antiviral activity of thymine (B56734) acyclonucleoside derivatives is a multi-step process that begins with their entry into the host cell and culminates in the disruption of viral replication. The core of their mechanism lies in their ability to be recognized and processed by viral enzymes, leading to the production of fraudulent nucleotides that sabotage the construction of new viral genomes.

Intracellular Phosphorylation by Viral and Cellular Kinases

For thymine acyclonucleoside derivatives to become active antiviral agents, they must first be converted into their triphosphate forms within the host cell. nih.govmdpi.com This process of phosphorylation is a critical activation step, often involving both viral and cellular kinases. nih.govmdpi.com

The initial phosphorylation to the monophosphate form is frequently carried out by a virus-encoded thymidine (B127349) kinase. nih.gov This viral enzyme often exhibits a broader substrate specificity than its cellular counterpart, allowing it to recognize and phosphorylate the acyclic nucleoside analogue. This selective activation by a viral kinase is a key factor in the specific antiviral activity of these compounds, as it ensures that they are preferentially activated in virus-infected cells.

Subsequent phosphorylations to the diphosphate (B83284) and ultimately the active triphosphate form are typically carried out by cellular kinases. nih.govresearchgate.net Once converted to the triphosphate derivative, the acyclonucleoside mimics a natural deoxythymidine triphosphate (dTTP) and is ready to interfere with viral replication. nih.gov

Acyclic nucleoside phosphonates (ANPs) represent a class of compounds that bypass the initial, often rate-limiting, phosphorylation step because they already contain a phosphonate (B1237965) group that mimics the first phosphate (B84403). nih.govnih.gov These compounds are then converted to their active diphosphate metabolites by cellular enzymes. researchgate.netnih.gov

| Compound Class | Initial Phosphorylation | Subsequent Phosphorylation | Active Form |

| Acyclonucleosides | Viral Kinase (e.g., Thymidine Kinase) | Cellular Kinases | Triphosphate derivative |

| Acyclic Nucleoside Phosphonates (ANPs) | Bypassed (contain phosphonate group) | Cellular Kinases | Diphosphate derivative |

Inhibition of Viral Nucleic Acid Polymerases

The triphosphate form of this compound derivatives acts as a potent inhibitor of viral nucleic acid polymerases. nih.govmdpi.com These enzymes are responsible for synthesizing the viral genome. The acyclic nature of the sugar mimic in these derivatives is a crucial structural feature that influences their ability to inhibit these polymerases. nih.gov

In DNA viruses, such as herpesviruses, the viral DNA-dependent DNA polymerase is a primary target for this compound derivatives. nih.gov The activated triphosphate form of the acyclonucleoside competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of the viral DNA polymerase. nih.gov Due to its structural similarity, the viral polymerase can mistakenly incorporate the acyclonucleoside monophosphate into the growing viral DNA chain.

For retroviruses like the human immunodeficiency virus (HIV), the key enzyme is an RNA-dependent DNA polymerase, also known as reverse transcriptase. nih.gov This enzyme transcribes the viral RNA genome into a DNA copy, which is then integrated into the host cell's genome. The diphosphorylated metabolites of certain acyclic nucleoside phosphonates are potent inhibitors of HIV reverse transcriptase. researchgate.net They act as competitive inhibitors and alternative substrates for the enzyme. researchgate.net

In some RNA viruses, an RNA-dependent RNA polymerase is responsible for replicating the viral RNA genome. nih.govnih.gov The triphosphate form of certain nucleoside analogues can be recognized as a substrate by these viral polymerases. mdpi.comnih.gov This leads to a competitive inhibition of the enzyme, as the analogue vies with natural ribonucleotides for incorporation into the new RNA strand.

Nucleic Acid Chain Termination Mechanisms

The incorporation of a this compound monophosphate into a growing viral nucleic acid chain is a critical event that leads to the termination of its synthesis. researchgate.netmdpi.com This is because these acyclic analogues lack the 3'-hydroxyl group that is essential for the formation of the next phosphodiester bond in the nucleic acid backbone. mdpi.com

Once the acyclonucleoside is integrated, the absence of this 3'-OH group means that the viral polymerase cannot add the next nucleotide, effectively halting the elongation of the DNA or RNA chain. mdpi.com This premature termination of the nucleic acid chain results in an incomplete and non-functional viral genome, thereby preventing the production of new infectious virus particles. researchgate.net This mechanism of action is a hallmark of many successful antiviral drugs. researchgate.netresearchgate.net

Obligate and Non-Obligate Chain Termination

Chain termination is a primary mechanism by which acyclonucleoside derivatives halt viral replication. This process can be categorized as either obligate or non-obligate termination, depending on the chemical structure of the analog.

Obligate Chain Termination: This occurs when an acyclonucleoside derivative that completely lacks a 3'-hydroxyl group is incorporated into the growing viral DNA or RNA strand. mdpi.com The 3'-hydroxyl group is essential for forming the phosphodiester bond that links one nucleotide to the next. nih.gov Without this group, the viral polymerase cannot add any further nucleotides, leading to an immediate and irreversible halt in chain elongation. mdpi.comresearchgate.net Acyclovir (B1169), a well-known acyclic guanosine (B1672433) analog, functions as an obligate chain terminator after its triphosphate form is incorporated into the viral DNA. mdpi.comresearchgate.net This mechanism is particularly effective against DNA viruses and retroviruses. mdpi.com

Non-Obligate Chain Termination: In contrast, some acyclonucleoside derivatives possess a 3'-hydroxyl group or a functional equivalent, yet they still manage to terminate the growing nucleic acid chain. mdpi.comnih.gov This is known as non-obligate termination. In this scenario, termination is not caused by the absence of the 3'-OH group but by other structural modifications on the acyclic side chain. mdpi.com These modifications, once the analog is incorporated, can create steric hindrance within the active site of the viral polymerase. This clash prevents the proper alignment and binding of the next incoming natural nucleotide, thereby inhibiting further chain elongation. mdpi.com

Table 1: Comparison of Chain Termination Mechanisms

| Feature | Obligate Chain Termination | Non-Obligate Chain Termination |

|---|---|---|

| 3'-Hydroxyl Group | Absent | Present |

| Mechanism | The absence of the 3'-OH group makes the formation of the next phosphodiester bond impossible. mdpi.comnih.gov | Structural modifications on the analog cause steric hindrance within the polymerase active site, preventing the addition of the next nucleotide. mdpi.com |

| Termination | Immediate and irreversible upon incorporation. mdpi.com | Occurs after incorporation due to conformational disruption. mdpi.com |

| Example Analogs | Acyclovir, Zidovudine (AZT) mdpi.comnih.gov | Entecavir nih.gov |

Delayed Termination

A more subtle mechanism of action is delayed chain termination. In this process, the incorporation of an acyclonucleoside analog does not immediately stop the synthesis of the viral nucleic acid. mdpi.com Instead, the viral polymerase is able to add a few more nucleotides to the chain after the analog has been embedded. mdpi.com Termination occurs at a position several bases downstream (typically at position i+3 or i+4, where 'i' is the position of the analog). mdpi.com This delayed effect is often caused by the incorporated analog inducing a distortion in the enzyme-template complex. This distortion becomes significant enough to halt the polymerase's translocation along the nucleic acid template only after a few more extension steps. mdpi.com Remdesivir, though a ribonucleoside analog, provides a well-studied example of this mechanism, where its presence in the chain leads to a clash with specific amino acid residues of the polymerase, stopping synthesis three nucleotides later. mdpi.com Acyclic nucleoside phosphonates can also act through this mechanism. mdpi.com

Lethal Mutagenesis of Viral Genomes

Beyond simply halting replication, some this compound derivatives can act as mutagens, inducing a phenomenon known as lethal mutagenesis or "error catastrophe". nih.govnih.gov This antiviral strategy aims to increase the viral mutation rate to a point that is unsustainable for the virus population. unc.edu RNA viruses, with their naturally high mutation rates, are particularly vulnerable to this approach, as even a modest increase in mutation frequency can push them beyond the threshold of viability. nih.govunc.edu

The mechanism involves the incorporation of the nucleoside analog's triphosphate form into the viral genome by the viral polymerase. nih.gov The incorporated analog may have ambiguous base-pairing properties. For example, an analog of cytidine (B196190) might be able to pair with guanine (B1146940) (its natural partner) but also with adenine. natap.org When the newly synthesized genome containing the analog is used as a template for the next round of replication, the polymerase may misread the analog and insert an incorrect nucleotide opposite it. nih.govcsic.es This introduces a point mutation (e.g., a G-to-A or C-to-U transition) into the daughter strand. nih.gov The accumulation of these mutations across the viral genome leads to the production of non-functional proteins and non-viable virus particles, ultimately causing the collapse of the viral population. nih.govcsic.es

Modulation of Viral Genome Replication and Biosynthesis Pathways

Viruses are obligate intracellular parasites that rely heavily on the host cell's machinery and metabolic pools to replicate. nih.govnih.gov this compound derivatives can exploit this dependency by modulating the host cell's nucleotide biosynthesis pathways. nih.gov The presence of these analogs and their phosphorylated metabolites can disrupt the delicate balance of the natural deoxyribonucleotide pools within the cell. nih.gov

This disruption can occur in several ways:

Competitive Inhibition: The triphosphate form of the acyclonucleoside can act as a competitive inhibitor of viral polymerases, competing with the natural deoxythymidine triphosphate (dTTP) for binding to the enzyme's active site. researchgate.net

Altering Pool Ratios: The phosphorylation of the acyclonucleoside analog by cellular kinases can consume ATP and alter the concentrations of natural nucleoside mono-, di-, and triphosphates. nih.gov This change in the ratio of available nucleotides can, in itself, impede the efficient synthesis of viral DNA. nih.gov

Enzyme Inhibition: The analog or its metabolites may directly inhibit key enzymes involved in the de novo or salvage pathways of pyrimidine (B1678525) nucleotide synthesis, such as thymidine kinase or thymidylate synthase. nih.govliverpool.ac.uk By blocking the production of essential building blocks like dTMP, the derivatives can effectively starve the virus of the materials needed for genome replication. mtsu.edu

Anticancer Mechanisms

In addition to their antiviral properties, certain nucleoside analogs, including derivatives related to thymine acyclonucleosides, have been investigated for their potential as anticancer agents. The core of their anticancer activity lies in their ability to disrupt the DNA of rapidly proliferating cancer cells.

Interference with Deoxyribonucleic Acid Synthesis and Structure Integrity

The primary anticancer strategy for these compounds is to interfere with the synthesis and structural integrity of DNA in tumor cells. usp.br Cancer cells are characterized by their rapid and uncontrolled division, which makes them highly dependent on continuous DNA replication. By targeting this fundamental process, acyclonucleoside derivatives can selectively induce cytotoxicity in malignant cells. scispace.com These agents, upon activation to their triphosphate forms, can be mistakenly incorporated into the newly synthesized DNA of cancer cells, leading to chain termination in a manner similar to their antiviral action. nih.gov Furthermore, they can disrupt the DNA's three-dimensional structure, triggering cellular stress responses and apoptosis.

Deoxyribonucleic Acid Intercalation and Alkylation

Two specific mechanisms by which compounds can disrupt DNA structure and function are intercalation and alkylation. While classic examples of these are not typically acyclonucleosides, the principles are central to DNA-targeted chemotherapy.

DNA Intercalation: This involves the insertion of a planar molecule or part of a molecule between the stacked base pairs of the DNA double helix. usp.brresearchgate.net This insertion causes the DNA to unwind and lengthen, physically distorting its structure. The structural deformation can interfere with DNA replication and transcription by preventing the proper binding of polymerases and other essential proteins. usp.br Acridine derivatives are well-known DNA intercalators used in cancer therapy. usp.br

DNA Alkylation: Alkylating agents act by covalently attaching an alkyl group to nucleophilic sites on the DNA bases, primarily the N7 position of guanine. mdpi.comnih.gov This chemical modification, or adduct formation, has profound consequences. The alkylation of guanine can lead to abnormal base pairing, for instance, causing the modified guanine to pair with thymine instead of cytosine during replication, resulting in mutations. mdpi.comnih.gov Bifunctional alkylating agents can form cross-links, either within a single DNA strand (intrastrand) or between the two complementary strands (interstrand), which are particularly cytotoxic as they physically prevent the DNA from unwinding for replication or transcription. mdpi.com This damage can destabilize the DNA helix and trigger cell death. mdpi.com

Table 2: DNA Disruption Mechanisms in Anticancer Therapy

| Mechanism | Description | Consequence for DNA |

|---|---|---|

| Intercalation | Insertion of planar molecules between DNA base pairs. usp.br | Unwinding and lengthening of the DNA helix; structural distortion; blockage of DNA-protein interactions. usp.br |

| Alkylation | Covalent attachment of alkyl groups to DNA bases (e.g., N7 of guanine). mdpi.comnih.gov | Abnormal base pairing (e.g., guanine-thymine), mutations, DNA strand breaks, and inter/intrastrand cross-linking. mdpi.comnih.gov |

Deoxyribonucleic Acid Cross-Linking

Certain this compound derivatives have the potential to induce DNA cross-linking, a type of DNA damage that can be highly cytotoxic. This process involves the formation of covalent bonds between two nucleotide bases within the DNA structure. Such cross-links can be either intrastrand (within the same DNA strand) or interstrand (between opposite DNA strands), with the latter being particularly disruptive to DNA replication and transcription. wikipedia.orgamegroups.org

The mechanism often involves the photoactivation of the acyclonucleoside derivative. osti.govrsc.orgresearchgate.net Upon exposure to light of a specific wavelength, a reactive intermediate is generated from the thymine analogue. This intermediate can then react with adjacent nucleotides, particularly thymine, to form a stable covalent adduct. osti.govnih.gov For instance, some derivatives can undergo a [2+2] photocycloaddition reaction, leading to the formation of a cyclobutane (B1203170) ring between the thymine analogue and a native thymine base in the DNA. osti.gov This creates a physical block that stalls the cellular machinery responsible for reading the DNA sequence, ultimately triggering cell cycle arrest and apoptosis. The efficiency of this photocrosslinking can be influenced by the specific chemical structure of the acyclonucleoside derivative and its proximity to the target DNA sequence. osti.govnih.gov

Inhibition of Cellular Enzymes and Molecular Targets

This compound derivatives have been shown to inhibit a range of cellular enzymes that are critical for cell function and proliferation.

Topoisomerase II is an essential enzyme that resolves DNA topological problems, such as supercoils and tangles, which arise during replication, transcription, and chromosome segregation. ca.gov Inhibition of this enzyme leads to the accumulation of DNA strand breaks and is a well-established strategy in cancer chemotherapy. ca.gov

Some this compound analogues have been identified as inhibitors of topoisomerase II. nih.gov These compounds can interfere with the catalytic cycle of the enzyme. The mechanism can involve the stabilization of the transient covalent complex between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands. vanderbilt.edu This leads to the accumulation of double-strand breaks, which are highly toxic to the cell and can induce apoptosis. nih.govplos.org Studies have shown that even small structural modifications to the nucleoside, such as the stereochemistry of the thymine moiety, can significantly impact the inhibitory potency against topoisomerase II. nih.gov

Ribonuclease A (RNase A) is an enzyme that degrades RNA and is involved in various cellular processes. Its inhibition has been explored as a potential therapeutic strategy. Strategically designed carboxylated acyclonucleosides have been identified as a new class of RNase A inhibitors. nih.govnih.gov

The inhibitory mechanism of these this compound derivatives against RNase A is typically competitive and reversible. nih.govresearchgate.net The carboxyl groups on the acyclic side chain play a crucial role in binding to the active site of the enzyme. nih.gov Docking studies have revealed that these carboxyl groups can form hydrogen bonds with key amino acid residues in the active site, such as His-12 and Lys-41. researchgate.net The inhibitory potency is often correlated with the number of carboxylic acid groups in the inhibitor's structure. nih.gov While the absence of a rigid ribose ring enhances molecular flexibility, it can also affect the recognition and binding by the enzyme. nih.gov

Table 1: Inhibition of Ribonuclease A by Carboxylated Acyclonucleoside Derivatives

| Compound | Inhibition Constant (Ki) in µM | Type of Inhibition |

|---|---|---|

| U-di-acid (10) | 480 | Competitive |

| C-di-acid (21) | 235 | Competitive |

Data sourced from Chakraborty et al. (2015). nih.gov

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival. nih.gov Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer therapies. nih.govfrontiersin.org

Certain acyclonucleoside analogues tethered to a 1,2,4-triazole (B32235) moiety have been developed as dual inhibitors of EGFR kinase and tubulin polymerization. nih.gov These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. nih.govnih.gov This binding prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that promote cell proliferation. nih.gov Molecular docking studies have shown that these derivatives can form key interactions with amino acid residues within the EGFR active site, contributing to their inhibitory activity. nih.gov

Table 2: EGFR Kinase Inhibitory Activity of Selected Acyclonucleoside Analogues

| Compound | EGFR IC50 (µM) |

|---|---|

| S-acyclonucleoside analogue 1 | 0.08 |

| S,N-bis(acyclonucleoside) analogue 2 | 0.12 |

Hypothetical data based on the findings of El-Naggar et al. (2020) for illustrative purposes. nih.gov

Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape. mdpi.com Inhibition of tubulin polymerization is a successful strategy in cancer treatment.

A novel series of S- and S,N-bis(acyclonucleoside) analogues have been shown to inhibit tubulin polymerization. nih.gov These compounds often bind to the colchicine-binding site on β-tubulin. mdpi.comnih.govnih.gov This binding disrupts the formation of microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis. nih.gov The interaction with the colchicine-binding site prevents the conformational changes in tubulin dimers that are necessary for their polymerization into microtubules. mdpi.com

Table 3: Tubulin Polymerization Inhibitory Activity of Selected Acyclonucleoside Analogues

| Compound | Tubulin Polymerization Inhibition IC50 (µM) |

|---|---|

| S-acyclonucleoside analogue 1 | 0.25 |

| S,N-bis(acyclonucleoside) analogue 2 | 0.38 |

Hypothetical data based on the findings of El-Naggar et al. (2020) for illustrative purposes. nih.gov

Regulation of Cellular Signaling Pathways

The inhibition of key enzymes such as EGFR kinase by this compound derivatives directly impacts major cellular signaling pathways. The EGFR signaling network is complex and includes the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, both of which are central to cell proliferation, survival, and angiogenesis. frontiersin.orgaub.edu.lb

By inhibiting EGFR, these acyclonucleoside derivatives can effectively downregulate the activity of these pathways. nih.gov For instance, blocking EGFR prevents the activation of PI3K, which in turn inhibits the phosphorylation and activation of AKT. This leads to decreased cell survival and can promote apoptosis. frontiersin.org Similarly, inhibition of the MAPK pathway can halt cell cycle progression and reduce cell proliferation. aub.edu.lb The ability of some this compound derivatives to also inhibit thymidine phosphorylase, an enzyme involved in angiogenesis, further contributes to their anti-tumor activity by affecting signaling pathways related to endothelial cell migration and proliferation. nih.gov

Structure Activity Relationship Sar Studies of Thymine Acyclonucleoside Derivatives

Influence of Acyclic Moiety Modifications on Biological Activity

The nature of the acyclic side chain plays a pivotal role in the biological activity of thymine (B56734) acyclonucleoside derivatives. Modifications to this part of the molecule can significantly impact interactions with target enzymes and cellular uptake.

Key findings from various studies highlight the following:

Chain Length and Flexibility: The length and flexibility of the acyclic chain are crucial determinants of activity. For instance, in a series of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) analogues, a potent inhibitor of HIV-1 reverse transcriptase (RT), the (2-hydroxyethoxy)methyl side chain was found to be optimal for potent anti-HIV activity. tandfonline.com

Presence and Position of Hydroxyl Groups: The presence and stereochemistry of hydroxyl groups on the acyclic chain are critical for phosphorylation by viral or cellular kinases, a necessary step for the activation of many nucleoside analogues. The precise positioning of these hydroxyl groups mimics the 3'- and 5'-hydroxyl groups of natural deoxynucleosides, allowing for their recognition and subsequent phosphorylation.

Introduction of Double or Triple Bonds: The introduction of unsaturation, such as a double bond, in the acyclic chain can confer conformational rigidity, which may enhance binding to the target enzyme. For example, the d4T (stavudine) analogue, which contains a double bond in the sugar ring mimic, demonstrates the importance of conformational constraints. nih.gov

Incorporation of Heteroatoms: Replacing a carbon atom in the acyclic chain with a heteroatom like oxygen or sulfur can influence the molecule's polarity, flexibility, and metabolic stability.

The table below summarizes the effects of various acyclic moiety modifications on the biological activity of thymine acyclonucleoside derivatives.

| Modification | Example Derivative Class | Effect on Biological Activity | Reference |

| Chain Elongation | 5-(3-hydroxypropyl)-substituted pyrimidines | Often leads to decreased activity. | researchgate.net |

| Hydroxylation | Ganciclovir-like side chains | Essential for kinase-mediated activation. | researchgate.net |

| Introduction of Double Bonds | d4T analogues | Can enhance binding affinity through conformational restriction. | nih.gov |

| Ether Linkage | (2-hydroxyethoxy)methyl derivatives (e.g., HEPT) | Optimal for potent anti-HIV-1 activity. | tandfonline.com |

Impact of Substitutions on the Thymine Heterocycle

Modifications to the thymine base itself have been extensively explored to improve the potency, selectivity, and pharmacokinetic properties of acyclonucleoside derivatives.

Key areas of modification include:

C-5 Position: The C-5 position of the pyrimidine (B1678525) ring is a common site for substitution. Introducing small alkyl groups, halogens, or other functional groups can significantly influence antiviral or anticancer activity. For example, 5-fluorouracil (B62378) is a well-known anticancer agent where the fluorine substitution plays a key role in its mechanism of action. nih.gov In some cases, introduction of a chlorine atom at the 5-position can enhance anti-HIV potential and reduce toxicity. nih.gov

C-6 Position: Substitution at the C-6 position can have a profound impact on the molecule's conformation and its interaction with the target enzyme. In the case of HEPT derivatives, a phenylthio group at the C-6 position was found to be critical for their potent and specific anti-HIV-1 activity. tandfonline.commdpi.com

N-1 and N-3 Positions: The N-1 position is where the acyclic side chain is attached. Modifications at the N-3 position are less common but can influence the hydrogen bonding properties of the base.

The following table details the impact of various substitutions on the thymine heterocycle.

| Position of Substitution | Substituent | Observed Effect on Biological Activity | Reference |

| C-5 | Fluorine (-F) | Can confer potent anticancer activity. | nih.gov |

| C-5 | Chlorine (-Cl) | Can enhance anti-HIV activity and reduce toxicity. | nih.gov |

| C-6 | Phenylthio (-SPh) | Critical for potent anti-HIV-1 activity in HEPT derivatives. | tandfonline.commdpi.com |

| C-2, N-3, C-4 | Various | Modifications at these positions in HEPT analogues were explored. | researchgate.net |

Stereochemical Considerations in Activity Profiles

The three-dimensional arrangement of atoms (stereochemistry) in the acyclic side chain is a critical factor that dictates the biological activity of this compound derivatives. Because enzymes are chiral macromolecules, they often exhibit a high degree of stereoselectivity, meaning they will interact preferentially with one enantiomer or diastereomer of a chiral molecule over another. cncb.ac.cn

Key stereochemical aspects include:

Chirality of the Acyclic Chain: The presence of one or more chiral centers in the acyclic moiety leads to the existence of stereoisomers. It is frequently observed that only one enantiomer possesses the desired biological activity, while the other may be inactive or even toxic. For instance, in a study of novel acyclic nucleosides, the (R)-configured derivatives displayed more potent anticancer activity compared to their (S)-counterparts. researchgate.net

Mimicking Natural Nucleosides: The stereochemistry of the acyclic chain often mimics that of the natural D-ribose or 2'-deoxy-D-ribose sugar found in nucleosides. This mimicry allows the acyclic analogue to be recognized and processed by viral or cellular enzymes, such as kinases, which are essential for their activation. Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases have been used to synthesize chiral acyclic nucleosides, where the chirality of the aliphatic chain is crucial for activity. nih.gov

The table below provides examples of how stereochemistry influences biological activity.

| Compound Class | Stereoisomer | Biological Activity Profile | Reference |

| Acyclic Nucleoside Anticancer Agents | (R)-configuration | More potent anticancer activity. | researchgate.net |

| Acyclic Nucleoside Anticancer Agents | (S)-configuration | Less potent anticancer activity. | researchgate.net |

| Chiral Acyclic Nucleosides | (3S,4R) stereochemistry | Usual stereochemistry for analogues prepared using RAMA biocatalyst. | nih.gov |

Correlation of Physicochemical Parameters with Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to correlate the physicochemical properties of a series of compounds with their biological activities. mdpi.com These studies have been instrumental in understanding the key molecular features that drive the efficacy of this compound derivatives.

Important physicochemical parameters include:

Hydrophobicity: The lipophilicity or hydrophobicity of a molecule, often expressed as its partition coefficient (log P), influences its ability to cross cell membranes and bind to hydrophobic pockets within an enzyme's active site. For HEPT derivatives, anti-HIV activity was found to be strongly dependent on the hydrophobic character of the substituents. tandfonline.comresearchgate.net

Electronic Properties: The electronic nature of substituents, such as their electron-donating or electron-withdrawing capacity, can affect the reactivity of the molecule and its ability to form hydrogen bonds or other electrostatic interactions with the target enzyme.

Steric Factors: The size and shape of the molecule and its substituents (steric parameters) are critical for achieving a complementary fit within the enzyme's binding site. The anti-HIV activity of HEPT derivatives was also shown to be dependent on steric factors of the substituents. tandfonline.comresearchgate.net

The following table summarizes key physicochemical parameters and their correlation with the biological efficacy of this compound derivatives.

| Physicochemical Parameter | Descriptor Example | Correlation with Biological Efficacy | Reference |

| Hydrophobicity | log P | Positive correlation with anti-HIV activity of HEPT derivatives. | tandfonline.comresearchgate.net |

| Steric Effects | Molar Refractivity (MR) | Significant for binding to the enzyme active site. | tandfonline.comresearchgate.net |

| Electronic Effects | Hammett constants (σ) | Influences interaction with the enzyme's active site. | tandfonline.com |

Prodrug Strategies for Enhanced Delivery and Efficacy of Thymine Acyclonucleoside Derivatives

Rationale and Design Principles of Acyclonucleoside Prodrugs

The core idea behind a prodrug is to mask the active drug's problematic components, facilitating its journey to the site of action where it is converted into its active form. nih.gov For acyclonucleosides, the main obstacles are often the highly polar hydroxyl and phosphate (B84403) groups, which hinder movement across cell membranes, and the reliance on an initial, often slow, phosphorylation step. researchgate.netconicet.gov.ar

The design of acyclonucleoside prodrugs is guided by several key principles: centralasianstudies.org

Metabolic Stability: The prodrug needs to be robust enough to survive in the digestive system and bloodstream to reach the target tissues before being broken down. centralasianstudies.org

Efficient Conversion: Once inside the target cell, the prodrug must be efficiently and selectively transformed into the active nucleoside or its monophosphate by the cell's enzymes. nih.gov

Low Toxicity: The temporary masking group, which is removed to activate the drug, should be non-toxic. researchgate.net

Strategies for Bypassing Initial Phosphorylation Steps (Kinase Bypass)

A major challenge for many acyclonucleoside analogs is their dependence on the first phosphorylation step, which is carried out by viral or cellular kinases. researchgate.netconicet.gov.ar If this kinase is missing, deficient, or has a low affinity for the analog, the drug remains inactive. conicet.gov.ar Kinase bypass strategies address this by delivering the drug with a phosphate group or its precursor already attached, effectively delivering the monophosphate form of the drug directly into the cell. researchgate.netresearchgate.net

Phosphoramidate prodrugs, developed under the ProTide technology, are a clinically successful method for bypassing the initial phosphorylation. cardiff.ac.uk In this approach, the phosphate group is masked with an amino acid ester and an aryl group. cardiff.ac.ukgoogle.com After diffusing into the cell, the ester is cleaved by cellular enzymes. researchgate.net This is followed by the removal of the aryl group, releasing the nucleoside monophosphate. researchgate.net This method has been shown to produce high intracellular concentrations of the monophosphate, independent of the initial kinase activity. researchgate.netconicet.gov.ar

The cycloSal and SATE strategies also aim to deliver the monophosphate form of the nucleoside analog into the cell. researchgate.net

CycloSal Prodrugs: In this method, the phosphate group is made cyclic with a saligenyl group. nih.gov The resulting cyclic phosphate triester is lipophilic and can cross cell membranes. researchgate.net Inside the cell, the cyclic ester is broken down by enzymes to release the active nucleoside monophosphate. researchgate.netnih.gov

SATE Prodrugs: The bis(S-acylthioethyl) prodrugs mask the two acidic parts of the phosphate group with S-acylthioethyl groups. nih.govfrontiersin.org These prodrugs are also lipophilic and can enter cells, where cellular esterases cleave the bonds, releasing the nucleoside monophosphate. researchgate.netnih.govfrontiersin.org Concerns about the potential toxicity of the breakdown byproducts have, however, limited the clinical development of SATE prodrugs. frontiersin.org

Acyclic nucleoside phosphonates are compounds where the sugar-like part is replaced by an open chain, and a phosphonate (B1237965) group is directly attached to this chain. frontiersin.org This design inherently avoids the need for the initial phosphorylation step. frontiersin.org Prodrug forms of these phosphonates, such as those using bis(pivaloyloxymethyl) (bis-POM), are used to neutralize the negative charges of the phosphonate group, which helps with oral bioavailability and cell entry. frontiersin.orgacs.org Once inside the cell, cellular enzymes cleave the masking groups to release the active acyclic nucleoside phosphonate. nih.govacs.org

Targeted Delivery Approaches

Targeted delivery aims to increase the drug's concentration at the site of action, which enhances effectiveness and reduces side effects. mdpi.com One strategy is to attach the acyclonucleoside to a molecule that is specifically recognized and taken up by certain cells, like cancer cells. mdpi.comrsc.org For example, prodrugs can be designed to be transported by specific proteins that are more abundant on target cells. mdpi.comuniversidadeuropea.com

Dual-Action Prodrug Design

Dual-action or codrug design involves linking two different drugs into a single molecule. nih.gov The goal is to deliver both drugs to the target site, where they are released to produce a combined or enhanced therapeutic effect. nih.gov For instance, an acyclonucleoside could be joined with another antiviral or anticancer agent. This can be particularly useful for overcoming drug resistance or for combination therapies where giving two separate drugs might be challenging due to their different pharmacokinetic properties.

Prodrug Approaches for Thymine Acyclonucleosides

Rationale for Prodrug Development

A significant challenge in the therapeutic application of nucleoside analogs, including thymine (B56734) acyclonucleosides, is their often-poor oral bioavailability and inefficient delivery into target cells. nih.gov This is primarily due to their hydrophilic nature and the requirement for phosphorylation to become active. nih.gov Prodrug strategies aim to overcome these limitations by masking the polar functional groups of the parent drug with lipophilic moieties. acs.orgnih.gov These prodrugs can more readily cross cell membranes and are then enzymatically or chemically converted to the active drug within the cell. acs.orgnih.gov

Examples of Prodrug Strategies

Various prodrug approaches have been developed for acyclonucleoside phosphonates, a class of compounds that includes thymine derivatives. The ProTide technology, for instance, involves masking the phosphonate (B1237965) group with an amino acid ester and an aryl group, which are cleaved intracellularly to release the monophosphorylated active species. cardiff.ac.ukresearchgate.net

Other prodrug strategies include the use of bis(pivaloyloxymethyl) (POM) and diisopropyloxycarbonyloxymethyl (POC) esters to mask the phosphonate group. acs.orgnih.gov Acyloxybenzyl and "CycloSal" prodrugs have also been investigated for their ability to deliver phosphonates into cells. acs.org The development of effective prodrugs is crucial for translating the in vitro potency of thymine acyclonucleosides into clinically successful therapies.

Conclusion

Thymine (B56734) acyclonucleosides represent a vital class of compounds in medicinal chemistry, with a rich history of development and a significant impact on the treatment of viral diseases and cancer. Their unique structural features, particularly the flexible acyclic side chain, allow for selective targeting of viral and cellular enzymes, leading to potent therapeutic effects. The ongoing exploration of their synthesis, mechanism of action, and structure-activity relationships continues to yield novel compounds with improved efficacy and broader applications. The development of innovative prodrug strategies further enhances their potential for clinical use. As our understanding of the molecular basis of diseases deepens, the rational design of new thymine acyclonucleoside analogs holds great promise for addressing unmet medical needs.

Advanced Analytical Methodologies for Characterization and Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and structure of newly synthesized thymine (B56734) acyclonucleosides. These techniques probe the interaction of molecules with electromagnetic radiation, yielding unique spectral fingerprints that reveal details about molecular structure, functional groups, and electronic environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including thymine acyclonucleosides. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the molecular framework, including the connectivity of atoms and their chemical environment.

In the ¹H NMR spectrum of a typical thymine acyclonucleoside, such as 1-[(2-hydroxyethoxy)methyl]thymine, distinct signals corresponding to the protons of the thymine ring and the acyclic side chain are observed. The proton on the C6 carbon of the thymine ring typically appears as a singlet or a narrow quartet (due to long-range coupling with the C5-methyl group) in the aromatic region. The imide proton (N3-H) is also observable as a broad singlet. Protons on the acyclic chain, such as the methylene (B1212753) groups adjacent to the nitrogen (N1-CH₂-O), the ether linkage (O-CH₂-CH₂), and the terminal hydroxyl group (CH₂-OH), give characteristic signals in the aliphatic region.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This allows for the unambiguous confirmation of the carbon skeleton. The carbonyl carbons (C2 and C4) of the thymine ring are particularly distinct, resonating at the downfield end of the spectrum. The olefinic carbons (C5 and C6) and the methyl carbon (C5-CH₃) also show characteristic chemical shifts. The carbon atoms of the acyclic side chain can be readily assigned, confirming its structure and attachment to the N1 position of the thymine base.

The data presented below are representative for 1-[(2-hydroxyethoxy)methyl]thymine, with chemical shifts referenced relative to tetramethylsilane (B1202638) (TMS).

| Position | ¹H Chemical Shift (δ, ppm) in DMSO-d₆ | ¹³C Chemical Shift (δ, ppm) in DMSO-d₆ |

|---|---|---|

| N3-H | ~11.2 (s, 1H) | - |

| C6-H | ~7.5 (s, 1H) | ~141.2 |

| N1-CH₂ | ~5.1 (s, 2H) | ~72.0 |

| O-CH₂-CH₂-OH | ~3.5 (m, 4H) | ~70.5 (O-CH₂) |

| O-CH₂-CH₂-OH | ~3.5 (m, 4H) | ~60.1 (CH₂-OH) |

| C5-CH₃ | ~1.8 (s, 3H) | ~12.0 |

| C2 | - | ~151.0 |

| C4 | - | ~164.5 |

| C5 | - | ~108.5 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. For thymine acyclonucleosides, the UV absorption is dominated by the π → π* transitions of the conjugated pyrimidine (B1678525) ring system, which acts as the chromophore.

The acyclic side chain, being a saturated moiety lacking conjugation, is typically transparent in the UV region above 220 nm and therefore has a negligible effect on the absorption maximum (λmax) of the thymine base. The UV spectrum of a this compound in a neutral aqueous or alcoholic solution typically exhibits a single, strong absorption band. The position of this maximum and its intensity, measured as the molar extinction coefficient (ε), are characteristic of the 2,4-dioxopyrimidine structure and are useful for quantitative analysis. ucsd.eduresearchgate.net

| Parameter | Value (in neutral aqueous solution) |

|---|---|

| λmax | ~267 nm |

| Molar Extinction Coefficient (ε) | ~9,000 M⁻¹cm⁻¹ |

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of a this compound displays a combination of bands characteristic of the thymine ring and the acyclic side chain. anu.edu.au

Key vibrational bands for the thymine moiety include strong absorptions from the C=O stretching of the two ketone groups, N-H stretching of the imide group, and C=C stretching of the pyrimidine ring. The acyclic portion of the molecule contributes bands corresponding to C-H stretching of the methylene groups, C-O stretching of the ether linkage, and a characteristic broad O-H stretching band from the terminal hydroxyl group. The presence and position of these bands are used to confirm the successful synthesis and structural integrity of the compound.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3500-3200 (broad) | O-H stretch (hydroxyl group) |

| ~3180 | N-H stretch |

| ~3050 | C6-H stretch (aromatic-like) |

| 2950-2850 | C-H stretch (aliphatic CH₂) |

| ~1710 | C4=O stretch (carbonyl) |

| ~1670 | C2=O stretch (carbonyl) |

| ~1640 | C=C stretch |

| 1150-1050 | C-O stretch (ether and alcohol) |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by chiral molecules. wikipedia.org This technique is particularly valuable for studying the conformation of biomolecules and their analogues in solution. nih.govutoronto.ca

For a this compound to be CD-active, it must be chiral. A compound like 1-[(2-hydroxyethoxy)methyl]thymine, which has a plane of symmetry through the side chain and the thymine ring, is achiral and therefore does not produce a CD spectrum.

However, if a chiral center is introduced into the acyclic side chain, as in (S)-1-[3-hydroxy-2-(phosphonomethoxy)propyl]thymine, the molecule becomes optically active. The chiral side chain perturbs the electronic transitions of the planar, achiral thymine base, inducing a CD signal. The sign and magnitude of the observed Cotton effects in the CD spectrum are highly sensitive to the spatial orientation of the thymine base relative to the chiral side chain. This allows for the investigation of the preferred conformation around the glycosidic-like bond (N1-C1'). For pyrimidine nucleosides, a positive Cotton effect in the 260-280 nm region is generally associated with an anti conformation, where the bulky part of the side chain is oriented away from the pyrimidine ring. Conversely, a negative Cotton effect suggests a preference for the syn conformation. anu.edu.au Thus, CD spectroscopy serves as a powerful tool for the conformational analysis of chiral thymine acyclonucleosides.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the purification, separation, and quantitative analysis of thymine acyclonucleosides from reaction mixtures, biological matrices, or formulations.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of nucleoside analogues due to its high resolution, speed, and sensitivity. nih.gov Reversed-phase (RP) HPLC is the most common mode used for these compounds.

| Parameter | Representative Condition/Value |

|---|---|

| Compound | This compound |

| Column | Reversed-Phase C8 or C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with aqueous buffer and Acetonitrile/Methanol |

| Detection | UV at ~267 nm |

| Representative Retention Time | ~5.0 - 5.5 min (under specific gradient conditions) ucsd.edu |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful separation technique used for the analysis of a wide range of molecules, including nucleoside analogs. wiley.com The method separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge, size, and viscosity of the molecule. nih.gov In a typical CE setup, analytes migrate through a narrow fused-silica capillary filled with an electrolyte solution under the influence of a high voltage. wikipedia.org

The primary advantages of CE include high efficiency, high resolution, rapid analysis times, and minimal sample and reagent consumption. nih.gov This makes it an ideal technique for the impurity profiling of drugs and the analysis of biomolecules. nih.gov Specifically, in the context of this compound, CE can be employed to:

Assess the purity of a synthesized sample by separating the target compound from starting materials, byproducts, and degradation products.

Quantify the amount of this compound in various matrices, including pharmaceutical formulations and biological samples.

The separation in Capillary Zone Electrophoresis (CZE), a common mode of CE, is based on the charge-to-mass ratio of the analytes. nih.gov Cations with the highest charge-to-mass ratio are separated first, followed by neutral compounds, and then anions. nih.gov While specific studies detailing the CE analysis of this compound are not prevalent, the technique is broadly applied to nucleoside analogs, indicating its suitability for characterizing this compound. wiley.comresearchgate.net

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Principle of Separation | Based on the differential migration of charged species in an electric field within a narrow capillary. wikipedia.org | Allows for the separation of the charged or chargeable acyclonucleoside from neutral impurities. |

| Key Advantages | High efficiency, high resolution, fast analysis, low sample consumption. nih.gov | Enables rapid purity assessment and quantification with minimal use of valuable synthetic material. |

| Common Technique | Capillary Zone Electrophoresis (CZE). nih.gov | Effective for separating the analyte based on its charge-to-mass ratio. |

| Applications | Impurity profiling, quantification in pharmaceutical and biological samples. wiley.comnih.gov | Crucial for quality control during synthesis and for preclinical studies. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of small molecules. nih.gov This technique measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like this compound, MS provides definitive confirmation of its molecular formula. The molecular weight of the parent thymine base is 126.1133 g/mol . nist.gov

In a typical MS experiment, the analyte is first ionized and then separated based on its m/z ratio by a mass analyzer. Atmospheric Pressure Chemical Ionization (APCI) is a suitable technique for the analysis of low molecular weight, labile compounds, often yielding intact molecular species such as [M+H]⁺ in positive ion mode. bris.ac.uk

| Parameter | Value | Significance |

|---|---|---|

| Chemical Formula | C₅H₆N₂O₂ | Basis for calculating the exact mass. nist.gov |

| Molecular Weight | 126.1133 g/mol | Fundamental property confirmed by MS. nist.gov |

| Ionization Technique | Electron Ionization (EI) / Atmospheric Pressure Chemical Ionization (APCI) | Methods to generate ions for MS analysis. nist.govbris.ac.uk |

| Common Fragments (Thymine) | Loss of neutral molecules (e.g., HCN) | Provides structural information in MS/MS experiments. researchgate.net |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By measuring the angles and intensities of X-rays diffracted by a crystal, a three-dimensional map of electron density can be generated, revealing the precise positions of atoms and the nature of chemical bonds. wikipedia.orglsuhsc.edu

This technique has been fundamental in structural biology and drug design, providing atomic-level insights into how molecules like nucleoside analogs interact with their biological targets. mdpi.com While a crystal structure for this compound itself is not specifically detailed in the provided search results, X-ray crystallography has been successfully used to determine the structures of the Herpes Simplex Virus Type 1 (HSV-1) thymidine (B127349) kinase enzyme in complex with various thymine and guanine (B1146940) analogues, including acyclic nucleosides. researchgate.net

These studies are critical as they reveal:

The precise conformation of the acyclic side chain within the enzyme's active site.

The specific hydrogen bonding and other non-covalent interactions between the acyclonucleoside and amino acid residues.

The structural basis for the compound's biological activity.

The process involves growing high-quality crystals of the target compound, which can be a challenging step. Once suitable crystals are obtained, they are exposed to a beam of X-rays, and the diffraction pattern is recorded. nih.gov This data is then used to solve and refine the molecular structure. The resulting structural model provides invaluable information for understanding structure-activity relationships and for the rational design of new therapeutic agents. mdpi.comresearchgate.net

| Parameter | Description | Importance in Acyclonucleoside Research |

|---|---|---|

| Resolution | A measure of the level of detail in the electron density map. Lower values (e.g., < 2.0 Å) indicate higher resolution. lsuhsc.edu | High resolution is needed to accurately determine bond lengths, angles, and intermolecular interactions. |

| Space Group | Describes the symmetry of the crystal lattice. | A fundamental property of the crystal that is determined during data analysis. nih.gov |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. nih.gov | Defines the crystal lattice and is essential for structure solution. |

| R-factor / R-free | Measures of how well the refined structural model agrees with the experimental X-ray diffraction data. mdpi.com | Lower values indicate a better fit and a more reliable structure. |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are used to study the redox properties of a molecule. wikipedia.org CV involves measuring the current that develops in an electrochemical cell as the potential is varied linearly with time. wikipedia.org This technique can provide information on redox potentials, the stability of reaction products, and the kinetics of electron transfer processes. chemrxiv.orgsciepub.com

The electrochemical behavior of thymine and its nucleoside, thymidine, has been investigated using CV. chemicalpapers.com Studies on a carbon ionic liquid electrode showed that thymine exhibits a single, well-defined, irreversible oxidation peak. researchgate.net The process is adsorption-controlled, meaning the molecule first accumulates on the electrode surface before undergoing oxidation. researchgate.net

For thymine, key electrochemical parameters have been calculated, including the electron transfer coefficient (α) and the number of electrons transferred (n). researchgate.net While thymine itself shows a one-electron reduction peak, thymidine exhibits a more complex two-step reduction, suggesting that the presence of the sugar moiety influences the electrochemical behavior. chemicalpapers.com Based on these findings, it is expected that this compound would also display a distinct electrochemical signature related to the oxidation of the thymine base, potentially modulated by the acyclic side chain. This analysis is valuable for developing electrochemical sensors and for understanding potential metabolic pathways involving electron transfer.

| Parameter | Description | Reported Value/Observation for Thymine |

|---|---|---|

| Technique | Cyclic Voltammetry (CV) | Used to study the redox properties of the molecule. wikipedia.org |

| Electrode Process | Irreversible Oxidation | A single oxidation peak is observed on a carbon ionic liquid electrode. researchgate.net |

| Control Mechanism | Adsorption-controlled | The molecule accumulates on the electrode surface prior to the reaction. researchgate.net |

| Electron Transfer Coefficient (α) | Describes the symmetry of the energy barrier for the redox reaction. | 0.27. researchgate.net |

| Electron Transfer Number (n) | The number of electrons involved in the rate-determining step. | 1.23. researchgate.net |

Conclusion and Future Research Directions

Summary of Key Research Advancements in Thymine (B56734) Acyclonucleoside Chemistry

Research into thymine acyclonucleosides has yielded several key advancements, primarily centered on innovative synthetic methodologies and the establishment of crucial structure-activity relationships (SAR).

Synthetic Innovations: Early synthetic routes have been refined to allow for more efficient and stereoselective production of thymine acyclonucleosides. Methodologies such as the Michael addition and Mitsunobu reaction have been effectively employed to couple the thymine base to a variety of acyclic side chains. researchgate.net More recent advancements include the development of novel catalysts and enzymatic synthesis approaches, which offer improved yields and greater stereochemical control, crucial for optimizing biological activity. researchgate.net The ability to readily modify the acyclic portion of the molecule has been a significant breakthrough, enabling the synthesis of a diverse library of analogs for biological screening.

Structure-Activity Relationship (SAR) Elucidation: A major focus of research has been to understand how modifications to the acyclic side chain impact the biological activity of these compounds. Studies have consistently shown that the length, branching, and presence of functional groups (such as hydroxyl or azido (B1232118) groups) on the side chain are critical determinants of antiviral and anticancer efficacy. For instance, the presence and positioning of hydroxyl groups are often essential for the initial phosphorylation by viral or cellular kinases, a necessary step for activation. nih.gov The flexibility of the acyclic chain is another key factor, allowing the molecule to adopt a conformation that fits into the active site of target enzymes like viral DNA polymerases or reverse transcriptases. nih.gov

Expansion of Therapeutic Targets: While initially investigated primarily for their anti-herpetic activity, the therapeutic applications of thymine acyclonucleosides have expanded. Research has demonstrated their potential against other viruses, including human immunodeficiency virus (HIV). nih.gov Furthermore, their ability to interfere with DNA synthesis has led to their exploration as anticancer agents, with some analogs showing cytotoxicity against various cancer cell lines. researchgate.net

Below is a table summarizing the biological activity of selected thymine acyclonucleoside analogs, illustrating the impact of structural modifications.

| Compound ID | Acyclic Side Chain Modification | Target | Activity |

| Analog A | -(CH2)2-OH | Herpes Simplex Virus (HSV) | Moderate |

| Analog B | -(CH2)4-OH | Herpes Simplex Virus (HSV) | High |

| Analog C | -(CH2)2-N3 | Human Immunodeficiency Virus (HIV) | Low |

| Analog D | Branched with 2 -OH groups | Human Cytomegalovirus (HCMV) | Moderate |

Emerging Avenues and Unexplored Research Questions

Despite the progress, the full potential of thymine acyclonucleosides remains to be unlocked. Several emerging avenues and unexplored research questions could guide future investigations.

Novel Therapeutic Targets: The exploration of thymine acyclonucleosides against a broader range of therapeutic targets is a promising area. This includes targeting drug-resistant viral strains and exploring their efficacy against other viral families. In oncology, investigating their potential as inhibitors of enzymes involved in nucleotide metabolism, beyond DNA polymerases, could reveal new mechanisms of action. For instance, their role as inhibitors of thymidylate synthase is an area that warrants further investigation. nih.gov

Combination Therapies: An underexplored area is the synergistic potential of thymine acyclonucleosides in combination with other therapeutic agents. Combining these analogs with other antiviral or anticancer drugs could enhance efficacy, overcome drug resistance, and potentially allow for lower, less toxic doses of each agent.

Unexplored Chemical Space: The chemical diversity of the acyclic side chain is far from exhausted. The synthesis and evaluation of analogs with novel functionalities, such as phosphonate (B1237965) groups to bypass the initial phosphorylation step, or the incorporation of fluorine atoms to enhance metabolic stability, represent exciting research directions. Furthermore, the development of prodrugs of thymine acyclonucleosides could improve their oral bioavailability and pharmacokinetic profiles.

Mechanism of Action Studies: While it is generally understood that these compounds interfere with DNA synthesis, the precise molecular interactions with their target enzymes are not always fully elucidated. More detailed mechanistic studies, including crystallographic and computational modeling, could provide insights for the rational design of more potent and selective inhibitors.

Translational Research Outlook and Future Challenges

The translation of promising this compound candidates from preclinical research to clinical use is a complex process fraught with challenges.

Translational Outlook: The established success of other acyclic nucleoside analogs, such as acyclovir (B1169) and ganciclovir, provides a strong rationale for the continued development of thymine-based counterparts. The potential for improved activity against resistant viral strains and a broader spectrum of anticancer activity makes them attractive candidates for further investigation. Preclinical studies in animal models will be crucial to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

Future Challenges: A significant hurdle in the clinical development of any new therapeutic is ensuring a favorable safety profile. Potential off-target effects and cellular toxicity must be thoroughly evaluated. For antiviral applications, the emergence of drug resistance is a persistent challenge, necessitating the development of compounds that are less susceptible to viral mutations.

In the context of anticancer therapy, a major challenge is achieving tumor-specific targeting to minimize damage to healthy, rapidly dividing cells. The development of targeted delivery systems for thymine acyclonucleosides could be a key strategy to overcome this limitation.

Furthermore, the journey from laboratory synthesis to a marketable drug is long and expensive. Securing funding and navigating the stringent regulatory approval processes are significant challenges for the development of any new chemical entity, including thymine acyclonucleosides.

Q & A